molecular formula C10H12F2N2O2 B6279824 (3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one CAS No. 2309485-08-1

(3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one

Cat. No. B6279824
CAS RN: 2309485-08-1
M. Wt: 230.2
InChI Key:
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Description

(3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one, also known simply as “DFE”, is a fluorinated organic compound that has been used in numerous scientific research applications. Its unique chemical structure and properties make it an ideal candidate for a variety of research applications.

Scientific Research Applications

DFE has been used in numerous scientific research applications. It has been used to study the effects of fluorination on organic compounds. It has also been used to study the effects of fluorination on enzymes, proteins, and other biological molecules. Additionally, DFE has been used in the development of pharmaceuticals, and it has been used to study the effects of fluorination on drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of DFE is not fully understood. However, it is believed that the fluorination of organic compounds results in an increase in electron density, which can lead to an increase in the reactivity of the compound. Additionally, the fluorination of biological molecules can lead to a decrease in the activity of enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFE are not fully understood. However, it is believed that the fluorination of organic compounds can lead to an increase in the reactivity of the compound, which can lead to an increase in the activity of enzymes and proteins. Additionally, the fluorination of biological molecules can lead to a decrease in the activity of enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using DFE in laboratory experiments include its high reactivity and its ability to be easily synthesized. Additionally, DFE is relatively stable and can be stored for long periods of time without deteriorating. However, there are some limitations to using DFE in laboratory experiments. For example, DFE is expensive and can be difficult to obtain in large quantities. Additionally, DFE can be hazardous to handle and may require special safety precautions.

Future Directions

There are numerous potential future directions for DFE research. One potential direction is to further explore the effects of fluorination on organic compounds and biological molecules. Additionally, further research could be conducted to study the effects of DFE on drug metabolism and pharmacokinetics. Furthermore, further research could be conducted to explore the potential applications of DFE in the development of pharmaceuticals. Finally, further research could be conducted to explore the potential of DFE as a therapeutic agent.

Synthesis Methods

DFE is synthesized through a process known as an “electrophilic fluorination” reaction. This reaction involves the addition of a fluorine atom to an organic compound. In the case of DFE, the reaction involves the addition of a fluorine atom to a 1-methyl-1H-pyrazol-5-yl)but-3-en-2-one molecule. The reaction is catalyzed by a combination of sulfuric acid and potassium fluoride, and the resulting product is a fluorinated organic compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one involves the condensation of 4-ethoxy-1,1-difluoro-3-iodobut-3-en-2-one with 1-methyl-1H-pyrazol-5-amine, followed by dehydration of the resulting intermediate.", "Starting Materials": [ "4-ethoxy-1,1-difluoro-3-iodobut-3-en-2-one", "1-methyl-1H-pyrazol-5-amine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxy-1,1-difluoro-3-iodobut-3-en-2-one with 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate or sodium hydride to form (3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-ol.", "Step 2: Dehydration of the intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form (3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one." ] }

CAS RN

2309485-08-1

Product Name

(3E)-4-ethoxy-1,1-difluoro-1-(1-methyl-1H-pyrazol-5-yl)but-3-en-2-one

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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